1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one
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Overview
Description
1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one is a complex organic compound with a unique structure that includes a piperazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one can be achieved through a multi-step process. One common method involves the reaction of 2-methoxyphenyl propionate with aluminum chloride in nitrobenzene, followed by further reactions to introduce the piperazine ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one involves its interaction with molecular targets such as receptors or enzymes. For example, as an α1a-adrenceptor antagonist, it binds to these receptors and inhibits their activity, leading to therapeutic effects in conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Vanillyl methyl ketone: Another compound with a methoxyphenyl group, used as a flavorant precursor.
Uniqueness
1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one is unique due to the presence of both the piperazine ring and the methoxyphenyl group, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
36115-84-1 |
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Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C23H30N2O4/c1-3-23(27)18-7-9-21(10-8-18)29-17-20(26)16-24-11-13-25(14-12-24)19-5-4-6-22(15-19)28-2/h4-10,15,20,26H,3,11-14,16-17H2,1-2H3 |
InChI Key |
IRQWXYVDVWWVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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